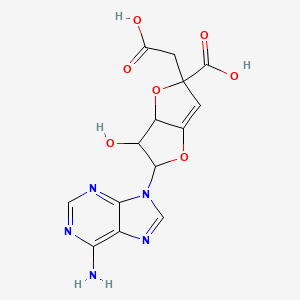

griseolic acid B

Description

Structure

3D Structure

Properties

CAS No. |

98890-01-8 |

|---|---|

Molecular Formula |

C14H13N5O7 |

Molecular Weight |

363.28 g/mol |

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid |

InChI |

InChI=1S/C14H13N5O7/c15-10-7-11(17-3-16-10)19(4-18-7)12-8(22)9-5(25-12)1-14(26-9,13(23)24)2-6(20)21/h1,3-4,8-9,12,22H,2H2,(H,20,21)(H,23,24)(H2,15,16,17) |

InChI Key |

WRHIKWNGCJVUOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(CC(=O)O)C(=O)O |

Synonyms |

griseolic acid B |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Properties of Ursolic Acid: A Technical Guide

Please Note: Initial searches for "griseolic acid B" did not yield any specific scientific data. The scientific literature is devoid of information on a compound with this exact name. However, due to the phonetic similarity, searches consistently redirected to information on ursolic acid , a well-researched and structurally related pentacyclic triterpenoid. This guide provides a comprehensive overview of the physical and chemical properties of ursolic acid, assuming a potential user interest in this compound.

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the core physical and chemical properties of ursolic acid. The information is presented in a structured format to facilitate easy reference and comparison, including tabulated quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Core Physical and Chemical Properties

Ursolic acid is a pentacyclic triterpenoid carboxylic acid widely distributed in the plant kingdom, found in the peels of fruits like apples, as well as in various herbs and spices such as rosemary and thyme.[1] It is a white to creamy-yellow powder.[2]

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₄₈O₃ | [3] |

| Molecular Weight | 456.7 g/mol | [3] |

| Melting Point | 278-282 °C | [2] |

| CAS Number | 77-52-1 | [1] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [4] |

| Methanol | Soluble | [2] |

| Ethanol | Soluble | [5] |

| DMSO | Soluble | [6] |

| Chloroform | Soluble | [2] |

| Acetone | Soluble | [6] |

Spectral Data

The structural elucidation of ursolic acid is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum of ursolic acid reveals characteristic signals for its complex pentacyclic structure. Key features include the presence of terminal methyl groups resonating between δ 0.88 and 0.9 ppm and a multiplet at δ 4.52 ppm corresponding to the olefinic proton.[7] The ¹³C-NMR spectrum is also well-characterized, with distinct signals for the 30 carbon atoms of the molecule.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum of ursolic acid displays absorption bands indicative of its functional groups. A broad band in the region of 3400-2400 cm⁻¹ corresponds to the O-H stretching of the carboxylic acid and hydroxyl groups. The C=O stretching of the carboxylic acid is observed around 1690 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the determination of the molecular weight of ursolic acid, which typically shows a molecular ion peak [M-H]⁻ at m/z 455.[3]

Experimental Protocols

This section details the methodologies for key experiments related to the isolation, purification, and characterization of ursolic acid.

Isolation and Purification of Ursolic Acid from Plant Material

Objective: To isolate and purify ursolic acid from a plant source (e.g., Eucalyptus grandis leaves).[2]

Methodology:

-

Extraction:

-

Chromatographic Separation:

-

The solid residue is subjected to normal-phase column chromatography on silica gel.[2]

-

A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is employed to separate the components.[2]

-

Fractions are collected and monitored by thin-layer chromatography (TLC).[2]

-

-

Purification:

Characterization by High-Performance Liquid Chromatography (HPLC)

Objective: To identify and quantify ursolic acid in an extract.

Methodology:

-

Chromatographic System: An HPLC system equipped with a UV detector and a C18 reversed-phase column is used.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v) is typically used as the isocratic mobile phase.[10]

-

Detection: The eluent is monitored at a wavelength of 210 nm.

-

Quantification: The concentration of ursolic acid in the sample is determined by comparing the peak area with that of a standard curve prepared from known concentrations of pure ursolic acid.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of ursolic acid on cancer cell lines (e.g., MCF-7).[10]

Methodology:

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of ursolic acid or a vehicle control (e.g., DMSO) for specific time intervals (e.g., 12, 24, 48 hours).[10]

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (1 mg/mL). The plates are incubated for 4 hours at 37°C.[10]

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in DMSO.[10]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[10]

-

Cell Viability Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells.[10]

Signaling Pathways Modulated by Ursolic Acid

Ursolic acid has been shown to exert its biological effects, particularly its anticancer properties, by modulating multiple signaling pathways.[11][12]

Caption: Simplified overview of key signaling pathways modulated by ursolic acid.

This diagram illustrates how ursolic acid can simultaneously inhibit pro-survival pathways such as PI3K/Akt/mTOR and MAPK/ERK, while also suppressing inflammatory pathways involving NF-κB and COX-2.[11][12] Furthermore, it promotes apoptosis through the release of cytochrome c.[11]

Caption: General experimental workflow for the isolation and characterization of ursolic acid.

This workflow outlines the key steps involved in obtaining pure ursolic acid from a natural source and subsequently verifying its structure and evaluating its biological activity.

References

- 1. Ursolic acid - Wikipedia [en.wikipedia.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. foodb.ca [foodb.ca]

- 5. CN101016328B - A method for separating and purifying ursolic acid and oleanolic acid - Google Patents [patents.google.com]

- 6. Ursolic Acid Hydrazide Based Organometallic Complexes: Synthesis, Characterization, Antibacterial, Antioxidant, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development and Characterisation of Ursolic Acid Nanocrystals Without Stabiliser Having Improved Dissolution Rate and In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ursolic acid simultaneously targets multiple signaling pathways to suppress proliferation and induce apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells | PLOS One [journals.plos.org]

Griseolic Acid B: A Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseolic acid B is a potent inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE).[1] This inhibition leads to an increase in intracellular cAMP levels, thereby modulating various cellular processes downstream of the cAMP signaling cascade. While its general mechanism of action is established, a detailed characterization of its selectivity for specific phosphodiesterase isoforms is not extensively documented in publicly available literature. This guide provides a comprehensive overview of the known mechanism of action of this compound, summarizes the available quantitative data, outlines relevant experimental protocols, and presents key signaling and experimental workflow diagrams.

Core Mechanism of Action: Inhibition of cAMP Phosphodiesterase

The central mechanism of action of this compound is the inhibition of phosphodiesterases, the enzymes responsible for the degradation of the second messenger cyclic AMP (cAMP). By inhibiting these enzymes, this compound effectively increases the intracellular concentration of cAMP.[1]

Cyclic AMP is a critical second messenger in numerous signal transduction pathways, initiated by the activation of G-protein-coupled receptors (GPCRs). The accumulation of cAMP leads to the activation of protein kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins, leading to a cascade of cellular responses. These can include, but are not limited to, regulation of gene transcription, modulation of ion channel activity, and control of metabolic processes.[2][3][4][5][6]

Due to the lack of specific data on the isoform selectivity of this compound, it is unclear which specific PDE family (e.g., PDE1, PDE2, PDE3, PDE4, etc.) is the primary target. Different PDE isoforms are expressed in different tissues and cellular compartments, and their inhibition can lead to a wide range of physiological effects. Therefore, the precise downstream consequences of this compound administration will depend on its currently uncharacterized isoform inhibition profile.

Quantitative Data

The available quantitative data for this compound's inhibitory activity is limited to its general effect on cAMP phosphodiesterase.

| Compound | Target | IC50 | Source |

| This compound | cAMP Phosphodiesterase | 0.01 - 0.1 µM | [1] |

Note: The lack of data on the IC50 values for specific PDE isoforms is a significant gap in the current understanding of this compound's pharmacological profile.

Signaling Pathway

The following diagram illustrates the established role of this compound within the general cAMP signaling pathway.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the mechanism of action of a phosphodiesterase inhibitor like this compound.

Phosphodiesterase (PDE) Activity Assay (Two-Step Radioassay)

This protocol is a standard method for determining the inhibitory activity of a compound on cAMP phosphodiesterase.[7]

Materials:

-

Purified or partially purified phosphodiesterase enzyme preparation

-

This compound (or other test inhibitor) at various concentrations

-

[³H]-cAMP (radiolabeled substrate)

-

Unlabeled cAMP

-

Snake venom (from Ophiophagus hannah), containing 5'-nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)

-

Stop solution (e.g., 0.1 M HCl)

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the phosphodiesterase enzyme preparation, and the desired concentration of this compound (or vehicle control).

-

Initiation: Start the reaction by adding a mixture of [³H]-cAMP and unlabeled cAMP to a final desired substrate concentration.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction stays within the linear range of enzyme activity.

-

Termination: Stop the reaction by adding the stop solution or by boiling the mixture.

-

Conversion to Adenosine: Add snake venom to the reaction mixture and incubate at 30°C. The 5'-nucleotidase in the venom will convert the [³H]-AMP product to [³H]-adenosine.

-

Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]-cAMP (negatively charged) will bind to the resin, while the resulting [³H]-adenosine (neutral) will pass through.

-

Quantification: Collect the eluate containing [³H]-adenosine, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Measurement of Intracellular cAMP Levels

This protocol describes a common method to determine the effect of a PDE inhibitor on intracellular cAMP concentrations in cultured cells.

Materials:

-

Cultured cells of interest

-

This compound

-

Cell lysis buffer (e.g., 0.1 M HCl with 0.5% Triton X-100)

-

cAMP enzyme-linked immunosorbent assay (ELISA) kit

-

Plate reader

Procedure:

-

Cell Culture and Treatment: Plate the cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified period.

-

Cell Lysis: Remove the culture medium and lyse the cells by adding the cell lysis buffer.

-

Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge the lysate to pellet cellular debris.

-

cAMP Quantification: Perform the cAMP ELISA on the supernatant according to the manufacturer's instructions. This typically involves a competitive binding assay where the amount of cAMP in the sample competes with a fixed amount of labeled cAMP for binding to an anti-cAMP antibody.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the concentration of cAMP in each sample. Normalize the cAMP concentration to the total protein concentration of the cell lysate.

Experimental Workflow

The following diagram outlines a logical workflow for the characterization of a novel phosphodiesterase inhibitor.

Conclusion and Future Directions

This compound is a potent inhibitor of cAMP phosphodiesterase, leading to the accumulation of intracellular cAMP. This fundamental mechanism suggests its potential as a modulator of a wide array of cellular functions. However, the lack of comprehensive data on its selectivity for different phosphodiesterase isoforms is a critical knowledge gap that hinders a more precise understanding of its pharmacological effects and therapeutic potential.

Future research should prioritize the determination of the IC50 values of this compound against a panel of purified human PDE isoforms. This will elucidate its selectivity profile and enable a more targeted investigation of its biological activities and potential applications in areas where PDE inhibition is a validated therapeutic strategy, such as inflammatory diseases, cardiovascular conditions, and neurological disorders.

References

- 1. Ursolic acid inhibits acid sphingomyelinase in intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase-4 inhibition reduces proteolysis and atrogenes expression in rat skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ursolic acid reduces the metalloprotease/anti-metalloprotease imbalance in cerebral ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of PDE4 phosphodiesterase activity induces growth suppression, apoptosis, glucocorticoid sensitivity, p53, and p21(WAF1/CIP1) proteins in human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphodiesterase-5 inhibition augments endogenous antitumor immunity by reducing myeloid-derived suppressor cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

Griseolic Acid B: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological activities of griseolic acid B, a potent inhibitor of cyclic nucleotide phosphodiesterase. The information presented herein is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Biological Activity: Inhibition of cAMP Phosphodiesterase

This compound, an adenine nucleoside-type compound isolated from Streptomyces griseoaurantiacus, exhibits potent inhibitory activity against cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE).[1] This inhibition leads to an accumulation of intracellular cAMP, a critical second messenger involved in a multitude of cellular signaling pathways.

Quantitative Inhibition Data

The inhibitory potency of this compound against cAMP PDE has been quantified, providing a key metric for its biological efficacy.

| Compound | Target Enzyme | IC50 Value (µM) | Source |

| This compound | cAMP Phosphodiesterase (PDE) | 0.01 - 0.1 | [2] |

Note: The specific isozyme of phosphodiesterase inhibited by this compound is not extensively detailed in the reviewed literature. Further research is required to determine its selectivity profile across the PDE superfamily.

Downstream Physiological Effects

The elevation of intracellular cAMP levels resulting from PDE inhibition by this compound triggers significant physiological responses, including the stimulation of glycogenolysis and lipolysis.[2]

Stimulation of Glycogenolysis

In vivo studies have demonstrated that the administration of this compound leads to an increase in glycogen degradation in the liver.[2] This process, known as glycogenolysis, results in the release of glucose into the bloodstream, a critical mechanism for maintaining blood glucose homeostasis.

Stimulation of Lipolysis

This compound has been shown to stimulate lipolysis in isolated rat fat cells.[2] This process involves the breakdown of triglycerides into free fatty acids and glycerol. The increased lipolysis is a direct consequence of elevated cAMP levels, which activate hormone-sensitive lipase.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning the biological activity of this compound.

Cyclic AMP (cAMP) Phosphodiesterase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds like this compound on cAMP phosphodiesterase, based on the principles of radioisotope-based assays.

Objective: To quantify the in vitro inhibition of cAMP phosphodiesterase by this compound.

Materials:

-

[³H]-cAMP (radiolabeled cyclic AMP)

-

Phosphodiesterase enzyme preparation (from a relevant tissue source, e.g., rat brain)

-

This compound (or other test compounds)

-

5'-Nucleotidase (from Crotalus atrox venom)

-

Anion-exchange resin (e.g., Dowex 1x8)

-

Tris-HCl buffer

-

Magnesium chloride (MgCl₂)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the phosphodiesterase enzyme preparation.

-

Incubation with Inhibitor: Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor should be included.

-

Initiation of Reaction: Start the reaction by adding [³H]-cAMP to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by boiling the mixture for 1-2 minutes.

-

Conversion to Adenosine: Add 5'-nucleotidase to the cooled mixture and incubate further to convert the resulting [³H]-AMP to [³H]-adenosine.

-

Separation of Products: Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]-cAMP will bind to the resin, while the [³H]-adenosine product will pass through.

-

Quantification: Collect the eluate containing [³H]-adenosine and add it to a scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Glycogenolysis Assay in Liver Tissue

This protocol describes a general method to assess the effect of this compound on glycogen degradation in liver tissue.

Objective: To measure the effect of this compound on glycogen content in liver tissue.

Materials:

-

Male Wistar rats (or other suitable animal model)

-

This compound

-

Saline solution (vehicle control)

-

Anesthesia

-

Liquid nitrogen

-

Potassium hydroxide (KOH)

-

Ethanol

-

Sulfuric acid

-

Phenol reagent

-

Spectrophotometer

Procedure:

-

Animal Treatment: Administer this compound (dissolved in a suitable vehicle) to the test group of rats via an appropriate route (e.g., intraperitoneal injection). Administer the vehicle alone to the control group.

-

Tissue Collection: After a specific time interval, anesthetize the rats and excise the liver. Immediately freeze the liver tissue in liquid nitrogen to stop metabolic processes.

-

Glycogen Extraction:

-

Homogenize a weighed portion of the frozen liver tissue in KOH.

-

Boil the homogenate to digest the tissue and solubilize the glycogen.

-

Precipitate the glycogen by adding ethanol and centrifuge to collect the glycogen pellet.

-

Wash the glycogen pellet with ethanol to remove impurities.

-

-

Glycogen Quantification:

-

Dissolve the purified glycogen pellet in water.

-

Add phenol reagent and concentrated sulfuric acid to an aliquot of the glycogen solution. This reaction produces a colored product.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm) using a spectrophotometer.

-

-

Data Analysis: Create a standard curve using known concentrations of glycogen. Use the standard curve to determine the glycogen concentration in the liver samples. Compare the glycogen levels between the this compound-treated group and the control group to determine the effect on glycogenolysis.

Lipolysis Assay in Isolated Adipocytes

This protocol details a method for measuring the stimulation of lipolysis by this compound in isolated fat cells, by quantifying the release of glycerol.

Objective: To determine the effect of this compound on lipolysis in isolated adipocytes.

Materials:

-

Rat epididymal fat pads

-

Collagenase

-

Krebs-Ringer bicarbonate buffer with albumin

-

This compound

-

Glycerol assay kit (commercial kits are available)

-

Spectrophotometer or fluorometer

Procedure:

-

Adipocyte Isolation:

-

Excise epididymal fat pads from rats.

-

Digest the tissue with collagenase in Krebs-Ringer bicarbonate buffer to isolate adipocytes.

-

Filter the cell suspension to remove undigested tissue.

-

Wash the isolated adipocytes with buffer.

-

-

Incubation with this compound:

-

Resuspend the isolated adipocytes in fresh buffer.

-

Incubate the adipocytes with varying concentrations of this compound at 37°C for a set period (e.g., 1-2 hours). Include a control group with no this compound.

-

-

Sample Collection: After incubation, centrifuge the cell suspension to separate the adipocytes from the incubation medium. Collect the medium for glycerol analysis.

-

Glycerol Quantification:

-

Use a commercial glycerol assay kit to measure the concentration of glycerol in the collected medium. These kits typically involve enzymatic reactions that produce a detectable colorimetric or fluorometric signal.

-

Follow the manufacturer's instructions for the assay.

-

-

Data Analysis: Create a standard curve using known concentrations of glycerol. Use the standard curve to determine the glycerol concentration in the samples. Compare the amount of glycerol released from adipocytes treated with this compound to the control group to quantify the stimulation of lipolysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound and the general workflows of the experimental protocols.

Caption: Signaling pathway of this compound.

Caption: Workflow for cAMP PDE inhibition assay.

Caption: Workflow for lipolysis assay in isolated adipocytes.

References

Griseolic Acid B: A Potent Inhibitor of Cyclic Nucleotide Phosphodiesterase

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Griseolic acid, a nucleoside analogue isolated from Streptomyces griseoaurantiacus, has been identified as a potent inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE). This technical guide provides an in-depth overview of griseolic acid B, focusing on its mechanism of action as a PDE inhibitor, its quantitative inhibitory data, detailed experimental protocols for its study, and the relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of PDE inhibitors.

Introduction

Cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are ubiquitous second messengers that play a critical role in regulating a vast array of physiological processes. The intracellular concentrations of these important signaling molecules are tightly controlled by a balance between their synthesis by adenylyl and guanylyl cyclases and their degradation by a superfamily of enzymes known as phosphodiesterases (PDEs).

The PDE superfamily consists of at least 11 distinct families (PDE1-PDE11), each with multiple isoforms that exhibit tissue-specific expression and differential substrate specificities for cAMP and cGMP. The targeted inhibition of specific PDE isoforms has emerged as a promising therapeutic strategy for a variety of diseases, including cardiovascular disorders, inflammatory diseases, and neurological conditions.

Griseolic acid, a natural product derived from the fermentation broth of Streptomyces griseoaurantiacus, has been shown to be a potent inhibitor of cAMP phosphodiesterase[1]. This guide will focus on this compound, providing a detailed examination of its properties as a PDE inhibitor and methodologies for its scientific investigation.

Mechanism of Action: PDE Inhibition and Signaling Pathways

This compound exerts its biological effects by inhibiting the enzymatic activity of phosphodiesterases, specifically those that hydrolyze cAMP. By blocking the degradation of cAMP, this compound leads to an accumulation of this second messenger within the cell.

Elevated levels of cAMP activate downstream effectors, most notably Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of substrate proteins, leading to a cascade of cellular responses. The specific downstream effects are cell-type dependent and can include modulation of ion channel activity, gene expression, and metabolic pathways.

The following diagram illustrates the canonical cAMP signaling pathway and the point of intervention for this compound.

Quantitative Inhibitory Activity

Griseolic acid has demonstrated potent inhibitory activity against cAMP phosphodiesterase. The reported 50% inhibitory concentration (IC50) values are in the range of 0.01 to 0.1 µM[1]. While specific data for this compound against a panel of individual PDE isozymes is not extensively available in the public domain, the low micromolar to nanomolar potency suggests it is a significant inhibitor.

For context, the following table presents the known IC50 data for griseolic acid. Researchers are encouraged to perform their own dose-response studies to determine the precise IC50 of this compound against their specific PDE isoform of interest.

| Compound | Target Enzyme | IC50 (µM) | Source |

| Griseolic Acid | cAMP Phosphodiesterase | 0.01 - 0.1 | [1] |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from its source and for the in vitro assessment of its PDE inhibitory activity.

Isolation and Purification of this compound

The following is a representative protocol for the isolation and purification of this compound from a culture of Streptomyces griseoaurantiacus.

Methodology:

-

Fermentation: Streptomyces griseoaurantiacus is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Harvesting: The culture broth is harvested, and the mycelia are separated from the supernatant by centrifugation or filtration.

-

Extraction: The supernatant, containing the secreted this compound, is extracted with an appropriate organic solvent such as ethyl acetate. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to chromatographic separation, typically using a silica gel column. A gradient of solvents is used to elute compounds of varying polarities.

-

Fraction Analysis: The collected fractions are analyzed for the presence of the desired compound using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions showing activity in a preliminary PDE inhibition assay are identified.

-

Purification: The active fractions are pooled and subjected to further purification steps, such as preparative HPLC, to obtain pure this compound. The structure and purity of the final compound should be confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry).

In Vitro Phosphodiesterase (PDE) Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of this compound against a specific cAMP-hydrolyzing PDE isoform. This is often a two-step radioenzymatic assay.

Methodology:

-

Reaction Mixture Preparation: In a reaction tube, combine a buffered solution containing the purified PDE enzyme of interest and a known concentration of this compound (or a vehicle control).

-

Initiation of Reaction: The reaction is initiated by the addition of radiolabeled [³H]-cAMP.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period, allowing the PDE to hydrolyze [³H]-cAMP to [³H]-AMP.

-

Termination: The reaction is terminated, typically by heat inactivation of the enzyme.

-

Conversion to Adenosine: An excess of snake venom nucleotidase (which contains 5'-nucleotidase) is added to the mixture. This enzyme converts the [³H]-AMP produced in the first step to [³H]-adenosine.

-

Separation: The reaction mixture is passed through an anion-exchange resin. The unreacted, negatively charged [³H]-cAMP and the product [³H]-AMP bind to the resin, while the neutral [³H]-adenosine passes through.

-

Quantification: The amount of [³H]-adenosine in the eluate is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of PDE inhibition is calculated by comparing the amount of [³H]-adenosine produced in the presence of this compound to that produced in the control reaction. The IC50 value is determined by performing the assay with a range of this compound concentrations and fitting the data to a dose-response curve.

Conclusion

This compound represents a potent natural product inhibitor of cAMP phosphodiesterase. Its ability to elevate intracellular cAMP levels makes it a valuable tool for studying cAMP-mediated signaling pathways and a potential starting point for the development of novel therapeutics. The experimental protocols provided in this guide offer a framework for the isolation, purification, and functional characterization of this compound and its analogues. Further research is warranted to fully elucidate the isoform selectivity of this compound and to explore its therapeutic potential in various disease models.

References

An In-depth Technical Guide to the Natural Sources of Griseolic Acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseolic acid B, a nucleoside analogue, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, focusing on the producing microorganism, isolation protocols, and physicochemical properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product discovery, antibiotic development, and related fields.

Primary Natural Source: Streptomyces griseoaurantiacus

The sole identified natural producer of this compound is the Gram-positive bacterium, Streptomyces griseoaurantiacus. Specifically, the strain SANK 63479 has been documented as the source from which griseolic acids, including this compound, were first isolated and characterized. Streptomyces, a genus renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics, provides the biological machinery for the synthesis of this unique compound.

Physicochemical Properties of Griseolic Acids

Griseolic acids A and B are closely related compounds, exhibiting similar physicochemical properties that are crucial for their isolation and characterization.

| Property | Griseolic Acid A | This compound |

| Appearance | White powder | White powder |

| Molecular Formula | C₁₄H₁₃N₅O₈ | C₁₄H₁₅N₅O₈ |

| Molecular Weight | 379.29 g/mol | 381.30 g/mol |

| UV λmax (nm) | 258 (in H₂O) | 258 (in H₂O) |

| Solubility | Soluble in water and methanol; Insoluble in acetone, ethyl acetate, chloroform, n-hexane | Soluble in water and methanol; Insoluble in acetone, ethyl acetate, chloroform, n-hexane |

| Optical Rotation [α]D²⁵ | -29° (c 1, H₂O) | -34° (c 1, H₂O) |

Experimental Protocols

The following sections detail the methodologies for the fermentation, isolation, and purification of this compound from Streptomyces griseoaurantiacus SANK 63479, as adapted from the foundational literature.

Fermentation of Streptomyces griseoaurantiacus SANK 63479

A seed culture of S. griseoaurantiacus SANK 63479 is prepared by inoculating a loopful of spores into a suitable seed medium and incubating for 48 hours at 28°C on a rotary shaker. The production culture is then initiated by transferring the seed culture into a larger volume of production medium.

Seed Medium Composition:

| Component | Concentration (g/L) |

| Glucose | 10 |

| Soluble Starch | 20 |

| Soytone | 10 |

| CaCO₃ | 3 |

Production Medium Composition:

| Component | Concentration (g/L) |

| Soluble Starch | 50 |

| Glucose | 10 |

| Soytone | 30 |

| K₂HPO₄ | 1 |

| MgSO₄·7H₂O | 1 |

| FeSO₄·7H₂O | 0.01 |

| MnSO₄·4H₂O | 0.01 |

| ZnSO₄·7H₂O | 0.01 |

| CaCO₃ | 5 |

The production culture is incubated for 96 hours at 28°C with aeration and agitation.

Isolation and Purification of this compound

The following workflow outlines the steps for isolating and purifying this compound from the fermentation broth.

-

Removal of Mycelium: The fermentation broth is centrifuged to separate the supernatant from the mycelial cake.

-

Adsorption: The supernatant is adjusted to pH 7.0 and passed through a column packed with activated carbon.

-

Elution from Carbon: The column is washed with water, and the griseolic acids are subsequently eluted with 50% aqueous acetone.

-

Ion-Exchange Chromatography: The eluate is concentrated and applied to an Amberlite CG-50 (NH₄⁺ form) column. The column is washed with water, and the active fractions are eluted with 0.5N ammonium hydroxide.

-

Adsorption Chromatography: The active eluate is concentrated, neutralized, and applied to a Diaion HP-20 column. After washing with water, the griseolic acids are eluted with water.

-

Gel Filtration Chromatography: The eluate is concentrated and subjected to gel filtration chromatography on a Sephadex G-15 column, eluting with water.

-

Fractionation: Fractions are collected and analyzed by HPLC to separate griseolic acid A and this compound.

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic analysis and chemical degradation.

Spectroscopic Data for this compound:

| Technique | Key Observations |

| ¹H-NMR (D₂O, δ) | Signals corresponding to an adenine moiety and a unique sugar-like moiety. |

| ¹³C-NMR (D₂O, δ) | Resonances confirming the presence of an adenine base and a bicyclic sugar derivative. |

| Mass Spectrometry | Provides the molecular weight and fragmentation pattern consistent with the proposed structure. |

Chemical degradation of this compound by acid hydrolysis yields adenine and a novel pseudo-sugar moiety, confirming its nucleoside-like structure. The complete stereochemistry was ultimately established by X-ray crystallography of a derivative.

Biosynthesis of Griseolic Acids

While the complete biosynthetic pathway for this compound has not been fully elucidated, studies on the related griseolic acid A have provided significant insights. These studies, utilizing ¹³C-labeled precursors, suggest that the adenine and ribose moieties are derived from adenosine. The dicarboxylic acid portion is proposed to originate from a dicarboxylic acid intermediate of the Krebs cycle.

It is highly probable that this compound shares a very similar biosynthetic pathway, likely diverging from the griseolic acid A pathway in one of the final enzymatic steps. Further research is required to fully delineate the specific enzymes and intermediates involved in the biosynthesis of this compound.

Conclusion

This compound is a naturally occurring nucleoside analogue produced by Streptomyces griseoaurantiacus SANK 63479. Its isolation involves a multi-step purification process combining various chromatographic techniques. While its complete biosynthetic pathway is yet to be fully elucidated, it is understood to be derived from adenosine and an intermediate of the Krebs cycle. This guide provides a detailed technical foundation for researchers interested in the further study and potential development of this compound.

An In-depth Technical Guide to Griseolic Acid B and its Relationship to Griseolic Acids A and C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Griseolic Acid B, a potent cyclic nucleotide phosphodiesterase inhibitor, and its structural and functional relationship to the related compounds, Griseolic Acid A and Griseolic Acid C. This document details their discovery, chemical structures, biological activities, and the experimental protocols for their isolation and characterization.

Introduction

Griseolic acids are a family of nucleoside-related compounds isolated from the fermentation broth of Streptomyces griseoaurantiacus. These compounds have garnered significant interest due to their potent and selective inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibition of these enzymes can lead to a variety of physiological effects, making the griseolic acids and their analogs attractive candidates for drug development. This guide focuses on the comparative aspects of griseolic acids A, B, and C.

Chemical Structures and Relationship

The griseolic acids share a unique and complex chemical scaffold, characterized by a fused bicyclic sugar moiety linked to an adenine base. The fundamental difference between griseolic acids A, B, and C lies in the degree of unsaturation and the presence of a hydroxyl group in the carbocyclic ring.

Griseolic Acid A is the most abundant of the three and features a double bond within the five-membered ring of the bicyclic sugar moiety.

This compound is the hydrated analogue of Griseolic Acid A. The double bond present in Griseolic Acid A is reduced in this compound, resulting in a saturated five-membered ring with the addition of a hydroxyl group. This structural change significantly impacts its biological activity.

Griseolic Acid C is a stereoisomer of this compound, differing in the stereochemistry of the hydroxyl group on the five-membered ring.

Below is a diagram illustrating the structural relationship between Griseolic Acids A, B, and C.

Caption: Conversion pathway from Griseolic Acid A to B and C.

Quantitative Data: Biological Activity

The primary biological activity of the griseolic acids is the inhibition of cyclic nucleotide phosphodiesterases. Their inhibitory potency varies depending on the specific PDE isozyme and the structure of the griseolic acid derivative. The following table summarizes the available quantitative data on the inhibitory activity of Griseolic Acids A, B, and C against cAMP phosphodiesterase.

| Compound | Source Organism | Target Enzyme | IC₅₀ (µM) |

| Griseolic Acid A | Streptomyces griseoaurantiacus | cAMP Phosphodiesterase | 0.036 |

| This compound | Streptomyces griseoaurantiacus | cAMP Phosphodiesterase | 1.8 |

| Griseolic Acid C | Streptomyces griseoaurantiacus | cAMP Phosphodiesterase | > 100 |

Data compiled from primary literature on the discovery and characterization of griseolic acids.

As the data indicates, Griseolic Acid A is the most potent inhibitor of the three, with an IC₅₀ value in the nanomolar range. The hydration of the double bond to form this compound results in a significant decrease in inhibitory activity, and the stereochemical change in Griseolic Acid C further diminishes its potency.

Experimental Protocols

This section provides a detailed methodology for the key experiments related to the griseolic acids, based on the original discovery and characterization studies.

Fermentation of Streptomyces griseoaurantiacus**

The production of griseolic acids is achieved through the submerged fermentation of Streptomyces griseoaurantiacus SANK 60184.

Workflow for Griseolic Acid Production:

Caption: Overview of the production and purification process.

Detailed Fermentation Protocol:

-

Seed Culture: A loopful of S. griseoaurantiacus from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of seed medium (e.g., glucose 1%, peptone 0.5%, yeast extract 0.2%, meat extract 0.2%, NaCl 0.1%, adjusted to pH 7.0). The flask is incubated at 28°C for 48 hours on a rotary shaker.

-

Production Culture: The seed culture (5 ml) is transferred to a 2-liter Erlenmeyer flask containing 500 ml of production medium (e.g., soluble starch 3%, glucose 1%, peptone 1%, yeast extract 0.5%, meat extract 0.5%, CaCO₃ 0.2%, adjusted to pH 7.2). The fermentation is carried out at 28°C for 96 hours with agitation.

Isolation and Purification of Griseolic Acids A, B, and C

The griseolic acids are isolated from the culture broth through a series of chromatographic steps.

-

Adsorption to Resin: The culture broth is filtered, and the supernatant is passed through a column of a non-ionic adsorbent resin (e.g., Diaion HP-20).

-

Elution: The column is washed with water, and the griseolic acids are eluted with an aqueous solution of methanol or acetone, typically in a stepwise gradient.

-

Further Chromatographic Separation: The crude extract containing the mixture of griseolic acids is subjected to further purification using a combination of techniques such as:

-

Sephadex LH-20 column chromatography: Elution with methanol.

-

Silica gel column chromatography: Elution with a solvent system such as chloroform-methanol.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile-water or methanol-water is commonly used for final purification and separation of the individual griseolic acids.

-

Characterization of Griseolic Acids

The structures of the isolated griseolic acids are determined using a combination of spectroscopic methods:

-

UV-Visible Spectroscopy: To identify the characteristic adenine chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carboxyls, and amides.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed chemical structure and stereochemistry.

cAMP Phosphodiesterase Inhibition Assay

The biological activity of the griseolic acids is assessed by their ability to inhibit the activity of cAMP phosphodiesterase.

Assay Protocol:

-

Enzyme Preparation: A crude preparation of cAMP phosphodiesterase can be obtained from various tissues, such as bovine heart or rat brain.

-

Assay Mixture: A typical reaction mixture contains Tris-HCl buffer (pH 8.0), MgCl₂, cAMP, and the test compound (griseolic acid).

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period. The reaction is terminated by heating or the addition of a stopping reagent.

-

Quantification of 5'-AMP: The product of the reaction, 5'-AMP, is then converted to adenosine by the addition of snake venom nucleotidase. The amount of adenosine is quantified by various methods, including HPLC or colorimetric assays.

-

Calculation of IC₅₀: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined from a dose-response curve.

Biosynthetic Pathway

The biosynthesis of griseolic acids in Streptomyces griseoaurantiacus is believed to start from adenosine and a dicarboxylic acid from the Krebs cycle. Griseolic acid A is likely the initial product, which can then be enzymatically converted to this compound and subsequently to its stereoisomer, griseolic acid C.

Caption: A simplified proposed biosynthetic pathway for griseolic acids.

Conclusion

Griseolic acids A, B, and C represent a fascinating family of natural products with potent biological activity. The subtle structural differences between these three compounds lead to significant variations in their ability to inhibit cAMP phosphodiesterase, highlighting a clear structure-activity relationship. This in-depth guide provides the foundational knowledge and experimental details necessary for researchers and drug development professionals to further explore the therapeutic potential of this promising class of compounds. The detailed protocols and comparative data presented herein should serve as a valuable resource for future studies on the griseolic acids and their analogs.

Unraveling the Biosynthetic Blueprint of Griseolic Acid B: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the putative biosynthetic pathway of griseolic acid B, a nucleoside antibiotic produced by Streptomyces griseoaurantiacus, is now available for researchers, scientists, and drug development professionals. This guide addresses a significant knowledge gap in the natural product biosynthesis field, offering a foundational roadmap for future research and potential bioengineering efforts.

Due to a notable lack of direct scientific literature on the biosynthesis of this compound, this guide presents a hypothesized pathway constructed from the established biosynthesis of its close analog, griseolic acid A, and a detailed comparative structural analysis. It is important to note that this proposed pathway awaits experimental validation.

Proposed Biosynthesis of this compound

The biosynthesis of this compound is postulated to originate from fundamental primary metabolites, namely adenosine and a dicarboxylic acid derived from the Krebs cycle. The pathway likely shares the majority of its steps with that of griseolic acid A, diverging only in the final modification stages.

1.1 Precursor Synthesis:

The initial steps are presumed to involve the synthesis of the core griseolic acid structure, which is common to both griseolic acids A and B. Based on labeling studies performed on griseolic acid A, the precursors are:

-

Adenosine: Providing the adenine and ribose moieties.[1]

-

A dicarboxylic acid from the Krebs cycle: Forming the dicarboxylic acid portion of the molecule.[1]

1.2 Putative Biosynthetic Pathway:

The proposed pathway initiates with the condensation of adenosine and the Krebs cycle-derived dicarboxylic acid, followed by a series of enzymatic modifications to form a key intermediate, hypothesized to be griseolic acid A. The final step in the formation of this compound is likely a specific enzymatic modification of griseolic acid A.

Quantitative Data

Currently, there is no publicly available quantitative data specifically detailing the biosynthesis of this compound, such as enzyme kinetics, precursor incorporation rates, or fermentation yields. The following table is provided as a template for future studies.

| Parameter | Value | Units | Conditions | Reference |

| Enzyme Kinetics (Putative Modifying Enzyme) | ||||

| Km (Griseolic Acid A) | N/A | µM | [Specify buffer, pH, temp.] | N/A |

| kcat | N/A | s-1 | [Specify buffer, pH, temp.] | N/A |

| Precursor Incorporation | ||||

| 13C-Adenosine Incorporation | N/A | % | [Specify culture conditions] | N/A |

| Fermentation Yield | ||||

| This compound Titer | N/A | mg/L | [Specify medium and conditions] | N/A |

N/A: Not Available in current literature.

Experimental Protocols

As the biosynthetic pathway of this compound has not been experimentally elucidated, this section outlines a generalized workflow that researchers can employ to identify and characterize the genes and enzymes involved.

3.1 Identification of the Griseolic Acid Biosynthetic Gene Cluster (BGC):

-

Genome Sequencing: Sequence the genome of the producing organism, Streptomyces griseoaurantiacus.

-

Bioinformatic Analysis: Utilize tools like antiSMASH to predict secondary metabolite BGCs. Look for clusters containing genes homologous to those involved in nucleoside antibiotic biosynthesis and dicarboxylic acid metabolism.

3.2 Functional Characterization of the BGC:

-

Gene Knockout Studies: Systematically inactivate candidate genes within the putative BGC in S. griseoaurantiacus. Analyze the resulting mutants for the loss of this compound production using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

Heterologous Expression: Clone the entire predicted BGC into a model Streptomyces host (e.g., S. coelicolor or S. albus) that does not produce griseolic acids. Confirm the production of this compound in the engineered host.

3.3 In Vitro Enzyme Assays:

-

Protein Expression and Purification: Individually clone, express, and purify the enzymes encoded by the genes within the BGC.

-

Enzymatic Reactions: Conduct in vitro assays with the purified enzymes and hypothesized substrates (e.g., griseolic acid A for the final modifying enzyme) to confirm their specific catalytic functions. Analyze the reaction products by HPLC and MS.

Conclusion

This technical guide provides a foundational, albeit putative, framework for understanding the biosynthesis of this compound. It is intended to stimulate and guide future research efforts to experimentally validate and expand upon the proposed pathway. The elucidation of the complete biosynthetic machinery will not only provide profound insights into the biosynthesis of novel nucleoside antibiotics but also pave the way for the engineered production of this compound and its derivatives for potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Griseolic Acid B

Introduction

Griseolic acid B is a nucleotide derivative and a structural analog of cyclic adenosine monophosphate (cAMP). Its unique structure, featuring a fused bicyclic sugar moiety, presents specific challenges and opportunities for its analytical detection and quantification. As a molecule of interest in drug discovery and development for its potential biological activities, robust and reliable analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control of potential drug formulations. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

HPLC-UV is a widely used technique for the separation and quantification of compounds that possess a UV chromophore. This compound, containing a purine base, absorbs UV light, making this a suitable method for its detection. The separation is typically achieved on a reversed-phase column where the retention of the polar this compound is managed by using a highly aqueous mobile phase.

Experimental Protocol

1. Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and water. Sonicate if necessary to ensure complete dissolution.

-

Working Standards (1-100 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.

2. Sample Preparation (from a biological matrix, e.g., plasma)

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., a structural analog not present in the sample).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Workflow for this compound Sample Preparation and HPLC Analysis

Caption: Workflow for sample preparation and HPLC analysis of this compound.

HPLC Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | A standard HPLC system with a quaternary pump, autosampler, and UV detector. |

| Column | Polar-modified C18 column (e.g., Agilent Polaris C18-A, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Methanol[1] |

| Gradient | Isocratic: 97.5% A / 2.5% B[1] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

Data Presentation: HPLC-UV Method Validation

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is ideal for detecting and quantifying low levels of this compound in complex biological matrices. Electrospray ionization (ESI) is typically used to ionize the molecule, followed by detection using a triple quadrupole or high-resolution mass spectrometer.

Experimental Protocol

1. Standard and Sample Preparation

-

Follow the same procedures as for the HPLC-UV method. The use of a suitable internal standard is highly recommended for LC-MS to correct for matrix effects and variations in instrument response.

LC-MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | A UHPLC or HPLC system coupled to a mass spectrometer. |

| Column | HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or a polar-modified C18 column. |

| Mobile Phase | A: 10 mM Ammonium formate in waterB: Acetonitrile |

| Gradient | Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M-H]⁻ would be selected, and characteristic product ions would be identified. |

Data Presentation: LC-MS Method Validation

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | < 1 ng/mL |

| Limit of Quantification (LOQ) | 1 - 5 ng/mL |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

Logical Relationship of Analytical Techniques for this compound

Caption: Relationship between this compound and suitable analytical detection methods.

The choice between HPLC-UV and LC-MS for the analysis of this compound will depend on the specific requirements of the study. HPLC-UV is a robust and cost-effective method suitable for routine analysis and quality control where sensitivity is not the primary concern. For applications requiring high sensitivity and selectivity, such as the analysis of biological samples with low concentrations of the analyte, LC-MS is the preferred method. The protocols provided here serve as a starting point for method development and validation, and should be optimized for the specific instrumentation and sample matrix being used.

References

Application Notes and Protocols for NMR Spectroscopy of Ursolic Acid

A Representative Triterpenoid

Note: Extensive searches for "griseolic acid B" did not yield specific NMR spectroscopic data. Therefore, this application note utilizes ursolic acid , a structurally related and well-characterized pentacyclic triterpenoid, as a representative compound to demonstrate the application of NMR spectroscopy in the structural elucidation and analysis of this class of molecules. The data, protocols, and diagrams provided herein pertain to ursolic acid.

Introduction

Ursolic acid is a naturally occurring pentacyclic triterpenoid found in a wide variety of plants, including apples, basil, cranberries, and rosemary. It has garnered significant interest from the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of natural products like ursolic acid. This application note provides a detailed summary of the ¹H and ¹³C NMR data for ursolic acid, a comprehensive experimental protocol for its NMR analysis, and diagrams illustrating its anticancer signaling pathway and the general NMR workflow.

Data Presentation: NMR Spectroscopic Data for Ursolic Acid

The following tables summarize the ¹H and ¹³C NMR chemical shift data for ursolic acid, compiled from various sources. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). The solvent used for analysis can influence chemical shifts, and data from different deuterated solvents are presented for comparison where available.

Table 1: ¹H NMR Spectroscopic Data for Ursolic Acid

| Atom No. | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in DMSO-d₆ | Multiplicity | Coupling Constant (J in Hz) |

| 3 | 3.20 | 3.00 | dd | 10.9, 4.9 |

| 12 | 5.24 | 5.13 | t | 3.6 |

| 18 | 2.20 | 2.13 | d | 11.2 |

| 23 | 0.97 | 0.90 | s | - |

| 24 | 0.77 | 0.68 | s | - |

| 25 | 0.87 | 0.74 | s | - |

| 26 | 0.79 | 0.73 | s | - |

| 27 | 1.08 | 1.00 | s | - |

| 29 | 0.86 | 0.80 | d | 6.4 |

| 30 | 0.94 | 0.84 | d | 6.8 |

Table 2: ¹³C NMR Spectroscopic Data for Ursolic Acid

| Atom No. | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in DMSO-d₆ |

| 1 | 38.7 | 38.5 |

| 2 | 27.2 | 26.9 |

| 3 | 79.0 | 77.0 |

| 4 | 38.8 | 38.6 |

| 5 | 55.3 | 55.0 |

| 6 | 18.4 | 18.2 |

| 7 | 33.1 | 32.8 |

| 8 | 39.5 | 39.3 |

| 9 | 47.6 | 47.0 |

| 10 | 37.0 | 36.6 |

| 11 | 23.3 | 23.2 |

| 12 | 125.7 | 124.7 |

| 13 | 138.3 | 138.2 |

| 14 | 42.1 | 41.8 |

| 15 | 28.1 | 27.7 |

| 16 | 24.2 | 23.9 |

| 17 | 47.9 | 47.6 |

| 18 | 52.9 | 52.6 |

| 19 | 39.1 | 38.7 |

| 20 | 39.0 | 38.6 |

| 21 | 30.6 | 30.4 |

| 22 | 36.8 | 36.5 |

| 23 | 28.1 | 27.9 |

| 24 | 15.5 | 15.4 |

| 25 | 15.6 | 16.2 |

| 26 | 16.8 | 16.7 |

| 27 | 23.6 | 23.4 |

| 28 | 183.9 | 178.0 |

| 29 | 17.1 | 17.0 |

| 30 | 21.2 | 20.9 |

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

-

Sample Weighing: Accurately weigh 5-10 mg of purified ursolic acid for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for triterpenoids.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles. A small plug of glass wool in the pipette can be used for filtration if necessary.

-

Final Volume: Ensure the final solvent height in the NMR tube is approximately 4-5 cm.

NMR Data Acquisition

The following are general parameters for data acquisition on a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 or 500 MHz

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 or 125 MHz

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30')

-

Spectral Width: 200-240 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.

-

-

2D NMR Spectroscopy (for complete structural assignment):

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting spin systems.

-

Data Processing

-

Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Mandatory Visualizations

Anticancer Signaling Pathway of Ursolic Acid

Ursolic acid has been shown to exert its anticancer effects by modulating multiple signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical for cell survival, proliferation, and inflammation.

Caption: Ursolic acid's anticancer signaling pathway.

Experimental Workflow for NMR Spectroscopy

The following diagram illustrates the logical flow of an NMR experiment for a natural product like ursolic acid.

Caption: Experimental workflow for NMR spectroscopy.

Application Note: Mass Spectrometry of Griseolic Acid B

An authoritative guide to the mass spectrometric analysis of Griseolic Acid B, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a potent inhibitor of cyclic nucleotide phosphodiesterase and a member of the nucleoside antibiotic family. Its complex chemical structure, featuring a bicyclic pyrrolopyrimidine core linked via a C-C glycosidic bond to a ribose moiety further substituted with an unsaturated dicarboxylic acid, necessitates sophisticated analytical techniques for its characterization and quantification. This document provides a comprehensive overview of the application of mass spectrometry for the analysis of this compound, including detailed (though hypothetically derived) fragmentation patterns and standardized experimental protocols.

Molecular Profile of this compound

A foundational understanding of the molecular properties of this compound is critical for its mass spectrometric analysis.

| Property | Value |

| Molecular Formula | C₁₉H₂₁N₅O₉ |

| Molecular Weight | 463.4 g/mol |

| Chemical Structure | A bicyclic pyrrolopyrimidine base attached to a ribose sugar, which is esterified with an unsaturated dicarboxylic acid. |

Hypothetical Fragmentation Pattern of this compound

Due to the absence of direct mass spectrometry data for this compound in the public domain, the following fragmentation pathway is proposed based on established principles of nucleoside antibiotic fragmentation. This theoretical model provides a robust framework for identifying and characterizing this compound and its metabolites in complex matrices.

Key Fragmentation Reactions:

-

Cleavage of the Glycosidic Bond: The C-C glycosidic bond between the pyrrolopyrimidine core and the ribose sugar is a primary site of fragmentation.

-

Fragmentation of the Ribose Moiety: The ribose sugar can undergo characteristic losses of water (H₂O) and formaldehyde (CH₂O).

-

Decarboxylation: The dicarboxylic acid side chain is prone to losing one or both carboxyl groups as carbon dioxide (CO₂).

-

Retro-Diels-Alder (RDA) Reaction: The pyrrolopyrimidine ring system may undergo RDA fragmentation.

Table of Predicted Fragment Ions (Positive Ion Mode):

| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway |

| 464.13 | [M+H]⁺ | Protonated parent molecule |

| 446.12 | [M+H - H₂O]⁺ | Loss of water from the ribose moiety |

| 418.12 | [M+H - CO₂]⁺ | Decarboxylation of the acid side chain |

| 332.11 | [Ribose-Acid moiety+H]⁺ | Cleavage of the glycosidic bond |

| 133.02 | [Pyrrolopyrimidine core+H]⁺ | Cleavage of the glycosidic bond |

Diagram of the Proposed Fragmentation Pathway:

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocols

The following protocols are designed to provide a starting point for the analysis of this compound by LC-MS/MS. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation (from bacterial culture)

-

Cell Lysis: Centrifuge the bacterial culture to pellet the cells. Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% Triton X-100).

-

Protein Precipitation: Add an equal volume of ice-cold acetonitrile to the cell lysate. Vortex vigorously and incubate at -20°C for 30 minutes.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Drying: Evaporate the supernatant to dryness using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 98:2 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Analysis

| Parameter | Recommended Conditions |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 2% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan (for initial characterization) and Product Ion Scan (for fragmentation analysis) |

| Collision Energy | Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions |

Diagram of the Experimental Workflow:

Caption: Workflow for this compound analysis.

Data Presentation

For quantitative studies, it is essential to present data in a clear and organized manner. The following table provides a template for summarizing quantitative mass spectrometry data for this compound.

Table for Quantitative Analysis:

| Sample ID | Replicate | Peak Area (Precursor Ion) | Peak Area (Product Ion 1) | Peak Area (Product Ion 2) | Calculated Concentration |

| Control 1 | 1 | ||||

| Control 1 | 2 | ||||

| Treated 1 | 1 | ||||

| Treated 1 | 2 |

Conclusion

This application note provides a comprehensive, albeit partially theoretical, guide to the mass spectrometric analysis of this compound. The proposed fragmentation patterns and detailed protocols offer a solid foundation for researchers to develop and validate robust analytical methods for this important nucleoside antibiotic. As direct experimental data becomes available, these guidelines can be further refined to enhance the accuracy and sensitivity of this compound analysis.

Troubleshooting & Optimization

Technical Support Center: Griseolic Acid B and Analogs

Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Griseolic acid B and structurally similar compounds, such as Ursolic Acid. Due to the limited specific data available for this compound, this guide leverages extensive research on Ursolic Acid, a closely related pentacyclic triterpenoid with well-documented solubility challenges, to provide relevant solutions and protocols.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (and its analog, Ursolic Acid) poorly soluble in aqueous solutions?

This compound, like Ursolic Acid, is a lipophilic, pentacyclic triterpenoid.[1] Its large, nonpolar hydrocarbon structure results in very low water solubility.[2][3][4] This inherent hydrophobicity makes it challenging to dissolve in aqueous buffers commonly used in in vitro and in vivo experiments, leading to low bioavailability.[1][5][6]

Q2: What are the common organic solvents for dissolving Ursolic Acid?

Ursolic Acid is soluble in several organic solvents. Stock solutions can be prepared in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations of approximately 10 mg/mL.[7] It is also soluble in ethanol at a lower concentration of around 0.5 mg/mL.[7] Additionally, it is soluble in hot glacial acetic acid and 2% alcoholic NaOH.[8]

Q3: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

This is a common issue due to the poor aqueous solubility of these compounds. Here are a few troubleshooting steps:

-

Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous medium.

-

Increase the percentage of DMSO (with caution): You can try a slightly higher final percentage of DMSO in your aqueous solution. However, be mindful that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% for most cell-based assays.

-

Use a surfactant: Surfactants can help to increase the solubility of lipophilic drugs in aqueous solutions by reducing surface tension.[9]

-

Two-step dilution: For maximum solubility in aqueous buffers, first dissolve the compound in DMSO and then dilute this solution with the aqueous buffer of choice. A 1:2 solution of DMSO:PBS (pH 7.2) has been used for Ursolic Acid, achieving a solubility of approximately 0.3 mg/mL.[7]

Q4: Are there alternative formulation strategies to improve the aqueous solubility of these compounds?

Yes, several advanced formulation strategies can significantly enhance the aqueous solubility and bioavailability of compounds like Ursolic Acid. These include:

-

Nanoparticle Encapsulation: Loading the compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its delivery and release in aqueous environments.[10]

-

Complexation with Cyclodextrins: Inclusion complexes with cyclodextrins, like hydroxypropyl-β-cyclodextrin (HPBCD), can effectively encapsulate the hydrophobic molecule, increasing its water solubility by over 1000-fold.[3]

-

Salt Formation: Creating a salt of the acidic compound can dramatically improve its water solubility. For example, forming a choline complex with Ursolic Acid has been shown to enhance its aqueous solubility by more than 100,000-fold.[11]

-

Nano-emulgels and Bi-gels: These topical formulations can improve the delivery of Ursolic Acid for skin applications.[12]

-

Structural Modification/Derivatization: Synthesizing derivatives of the parent compound by modifying functional groups can lead to analogs with improved solubility and pharmacological properties.[4][5][6]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Possible Cause: Precipitation of the compound in the cell culture medium.

Solutions:

-

Visual Inspection: Before adding the compound to your cells, visually inspect the final diluted solution for any signs of precipitation (cloudiness, particles).

-

Solubility Test: Perform a preliminary solubility test at the desired final concentration in your specific cell culture medium.

-

Optimize Dilution Protocol: Follow the recommended two-step dilution process (dissolve in DMSO first, then dilute in medium).[7]

-

Consider a Solubilizing Excipient: If permissible for your experiment, consider using a low concentration of a biocompatible surfactant or a cyclodextrin.

Issue 2: Low bioavailability in animal studies.

Possible Cause: Poor absorption from the gastrointestinal tract due to low aqueous solubility.

Solutions:

-